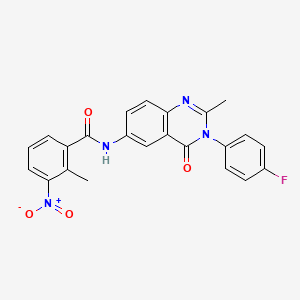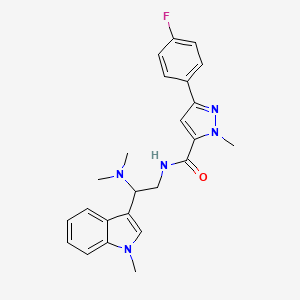
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H26FN5O and its molecular weight is 419.504. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research has focused on the synthesis of carboxamide derivatives, demonstrating the compound's potential in creating structurally diverse libraries with significant biological activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives have been explored, highlighting potent cytotoxicity against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, with some derivatives showing high effectiveness in in vivo models against colon 38 tumors in mice (Deady et al., 2003). Another study extended the range of 2-substituents in derived carboxamides, retaining potent cytotoxicity and demonstrating increased potency in in vivo models against subcutaneous colon 38 tumors (Deady et al., 2005).
Biological Activities
The compound's derivatives have been evaluated for various biological activities, including anticancer, antimicrobial, and antitumor properties. The synthesis of pyrazolo[3,4,5-kl]acridines and indolo[2,3-a]acridine derivatives has shown appreciable cytotoxicity in a panel of cell lines, highlighting the compound's potential as a scaffold for developing anticancer agents (Bu et al., 2002). Additionally, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been identified as novel potential antipsychotic agents, exhibiting an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting their utility in exploring new therapeutic avenues (Wise et al., 1987).
Application in Sensing and Removal of Heavy Metals
Research into the synthesis of biocompatible macromolecular luminogens has explored the application of dimethylamino derivatives in sensing and removal of heavy metals like Fe(III) and Cu(II). These studies have demonstrated the compound's potential in environmental monitoring and remediation, showcasing its versatile applications beyond pharmaceuticals (Dutta et al., 2020).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O/c1-28(2)23(19-15-29(3)21-8-6-5-7-18(19)21)14-26-24(31)22-13-20(27-30(22)4)16-9-11-17(25)12-10-16/h5-13,15,23H,14H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALZCGNYDYQILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B2419879.png)
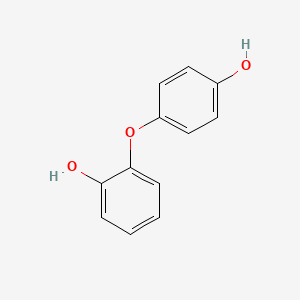

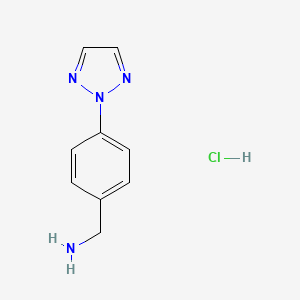
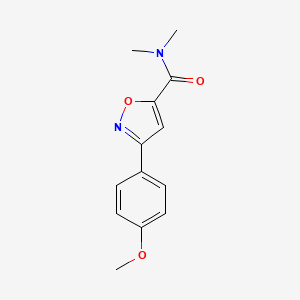


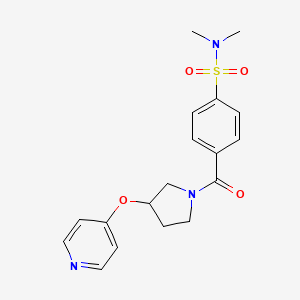
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2419896.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2419897.png)
